molecular formula C13H14N4O2S B2415326 3-(1-Thieno[3,2-d]pyrimidin-4-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one CAS No. 2380144-52-3

3-(1-Thieno[3,2-d]pyrimidin-4-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one

Cat. No. B2415326
CAS RN: 2380144-52-3
M. Wt: 290.34
InChI Key: FQZXLJQBWAHEAW-UHFFFAOYSA-N
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Description

Thieno[3,2-d]pyrimidines are a class of chemical compounds that have attracted considerable interest due to their various biological properties and therapeutic potentials . They are known to have pharmacological significance including anticancer, antitumor, antimicrobial, antiviral, and anti-inflammatory activities .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines often involves the reaction of a starting material with a reagent such as Vilsmeier–Haack reagent, followed by treatment with ammonium carbonate . The structure of the synthesized compound is then confirmed by 1H-, 13C-NMR, IR spectroscopy, mass-spectrometry and elemental analysis .


Molecular Structure Analysis

The structure of thieno[3,2-d]pyrimidines is characterized by the presence of a thieno[3,2-d]pyrimidine ring. In the 1H-NMR spectrum, these compounds show singlet signals due to the protons of the pyrimidine ring and doublet signals attributed to the thiophene protons of the thieno[3,2-d]pyrimidine ring . In the 13C-NMR spectrum, they exhibit characteristic peaks for the pyrimidine carbons .


Chemical Reactions Analysis

The chemical reactions involving thieno[3,2-d]pyrimidines are typically characterized by the formation of a new hybrid compound through the reaction of a starting material with a reagent, followed by treatment with ammonium carbonate .


Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidines can vary depending on the specific compound. For example, some compounds in this class are solid at room temperature .

Mechanism of Action

While the specific mechanism of action for “3-(1-Thieno[3,2-d]pyrimidin-4-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one” is not available, thieno[3,2-d]pyrimidines have been reported to inhibit certain biological targets, suggesting potential therapeutic applications .

Future Directions

The future directions for research on thieno[3,2-d]pyrimidines could involve further exploration of their biological activities and potential therapeutic applications. This could include the development of new synthetic methods, the design of new compounds with improved properties, and the investigation of their mechanisms of action .

properties

IUPAC Name

3-(1-thieno[3,2-d]pyrimidin-4-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c18-13-17(4-5-19-13)9-1-3-16(7-9)12-11-10(2-6-20-11)14-8-15-12/h2,6,8-9H,1,3-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZXLJQBWAHEAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCOC2=O)C3=NC=NC4=C3SC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Thieno[3,2-d]pyrimidin-4-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one

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